molecular formula C₁₉H₃₃D₅O₄ B1156259 1-Palmitoyl-rac-glycerol-d5

1-Palmitoyl-rac-glycerol-d5

Cat. No.: B1156259
M. Wt: 335.53
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-rac-glycerol-d5, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₃₃D₅O₄ and its molecular weight is 335.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H30D5O3
  • Molecular Weight : 275.45 g/mol
  • CAS Number : 1432065-28-5

The deuteration of the compound enhances its stability and allows for precise tracking in metabolic studies, making it an invaluable tool for understanding lipid signaling pathways and their implications in various biological systems.

Scientific Research Applications

1-Palmitoyl-rac-glycerol-d5 is utilized in several key areas:

Lipid Metabolism Studies

This compound plays a critical role in tracing lipid metabolic pathways. Researchers employ it to study how lipids are absorbed, distributed, and metabolized in biological systems. For instance, its use in tracer studies enables the observation of triglyceride hydrolysis, providing insights into energy homeostasis mechanisms.

Enzymatic Assays

In enzymatic assays, this compound serves as a substrate for lipases. It has been shown to significantly enhance the hydrolysis rate of triglycerides compared to non-deuterated analogs, underscoring its utility in metabolic studies focused on lipid digestion and absorption.

Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for drug delivery applications. Its ability to form lipid-based nanoparticles and microemulsions is explored for enhancing the solubility and bioavailability of therapeutic agents.

Radiation Research

Recent studies have indicated that lipid-based compounds like this compound can mitigate radiation-induced gastrointestinal damage in animal models. By facilitating structural restoration of intestinal tissues, it shows promise as a therapeutic agent against radiation exposure.

Lipid Metabolism Study

A study demonstrated that using this compound allowed researchers to effectively trace lipid metabolic pathways in mammalian cells. The hydrolysis process was monitored, revealing critical insights into how triglycerides are metabolized within the body.

Enzymatic Activity Evaluation

In a controlled experiment assessing lipase activity, the compound was utilized to determine its effectiveness as a substrate. Results indicated that the deuterated glycerol significantly increased the rate of triglyceride hydrolysis compared to traditional substrates.

Therapeutic Potential Against Radiation Damage

In a study involving BALB/c mice exposed to gamma radiation, administration of this compound led to improved structural restoration of intestinal tissues. The findings highlighted its potential role in mitigating gastrointestinal acute radiation syndrome by promoting tissue recovery and reducing inflammation.

Properties

Molecular Formula

C₁₉H₃₃D₅O₄

Molecular Weight

335.53

Synonyms

Hexadecanoic Acid 2,3-Dihydroxypropyl Ester-d5;  (+/-)-1-Hexadecanoylglycerol-d5;  (+/-)-1-Monopalmitin-d5;  (+/-)-1-O-Hexadecanoylglycerol-d5;  1-Glycerol Hexadecanoate-d5;  1-Monohexadecanoylglycerol-d5;  1-Monopalmitin-d5;  1-Monopalmitoyl-rac-glycerol-d

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.